molecular formula C19H17ClF3N3O3S B2553891 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 955976-96-2

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2553891
CAS No.: 955976-96-2
M. Wt: 459.87
InChI Key: OFSBFCPWCJCQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 955975-51-6) is a benzenesulfonamide derivative featuring a pyrazole core substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C₁₉H₁₆ClF₄N₃O₃S, with a molar mass of 477.86 g/mol . The compound’s structure combines a sulfonamide pharmacophore with electron-withdrawing (trifluoromethyl, chlorine) and electron-donating (methoxyphenyl) substituents, making it a candidate for diverse biological applications. This article compares its structural, synthetic, and pharmacological attributes with related compounds.

Properties

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3S/c1-25-18(20)16(17(24-25)19(21,22)23)12-26(13-8-10-14(29-2)11-9-13)30(27,28)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSBFCPWCJCQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClF4N3O3S
  • Molecular Weight : 477.86 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a pyrazole ring, which is known for its biological activity, particularly in the development of anti-infective agents.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis. It acts as a MurB inhibitor, which is crucial in the peptidoglycan biosynthesis pathway. The structure–activity relationship (SAR) studies indicate that the trifluoromethyl and chloro substituents enhance binding affinity and inhibitory action against MurB enzymes from various bacteria, including E. coli and Mycobacterium tuberculosis .

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an IC50 value of 0.12 mg/mL against E. coli MurB, indicating potent inhibition .
  • Mechanistic Insights : Docking studies revealed that the compound forms strong hydrogen bonds with key amino acids in the active site of MurB, enhancing its inhibitory potential .

Antifungal Activity

Research has also indicated antifungal properties, although specific data on efficacy against fungal pathogens remains limited. The presence of the pyrazole moiety is believed to contribute to this activity through similar mechanisms as observed in bacterial inhibition.

Case Studies

  • Study on Structural Modifications : A study published in the Asian Journal of Organic Chemistry explored various structural modifications on related pyrazole derivatives and their biological activities. It was found that specific substitutions could enhance antibacterial efficacy significantly .
  • Comparative Analysis with Existing Antibiotics : In comparative assays, certain derivatives of this compound showed better activity than traditional antibiotics like ethambutol against Mycobacterium tuberculosis, highlighting its potential as a new therapeutic agent .

Efficacy Data Table

Compound NameActivity TypeIC50 (mg/mL)Target Pathogen
This compoundAntibacterial0.12 ± 0.001E. coli MurB
Related Pyrazole DerivativeAntitubercular5.08 ± 0.4Mycobacterium tuberculosis

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H19ClF3N3O4S
  • Molecular Weight : 489.90 g/mol
  • CAS Number : 2228343-50-6

Structure

The compound features a complex structure that includes a pyrazole ring, a benzenesulfonamide moiety, and trifluoromethyl and methoxy substituents, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of sulfonamide have shown effectiveness against various cancer cell lines. A study evaluated the in vitro antitumor activity of sulfonamide derivatives against the NCI-60 cell line panel, revealing significant cytotoxicity against multiple human tumor types, including lung, colon, and breast cancers .

Case Studies

  • In Vitro Studies : A series of novel sulfonamide derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most potent compounds demonstrated GI50 values in the low micromolar range (1.9–3.0 μM), indicating strong potential as anticancer agents .
  • Combination Therapies : Research has explored the use of these compounds in combination with other therapeutic agents to enhance their efficacy. For example, combining sulfonamide derivatives with established chemotherapeutics has been shown to yield synergistic effects, improving therapeutic outcomes in resistant cancer types .

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes implicated in disease processes. For instance, sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and fluid balance in tissues. This inhibition can be leveraged for therapeutic interventions in conditions like glaucoma and edema .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityDemonstrated cytotoxicity against various cancer cell lines; induces apoptosis
Enzyme InhibitionPotential inhibitor of carbonic anhydrase; implications for treating glaucoma and edema
Antimicrobial PropertiesStructural similarity to known sulfa drugs suggests potential antibacterial properties

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzenesulfonamide Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Target Compound C₁₉H₁₆ClF₄N₃O₃S 477.86 5-Cl, 1-Me, 3-CF₃ (pyrazole); 4-MeO (benzenesulfonamide)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... C₂₉H₂₀F₂N₆O₄S 589.1 Chromen-4-one; pyrazolo[3,4-d]pyrimidine; 3-F-phenyl
5-(4-Fluorophenyl)-3-[5-Me-1-(4-Me-phenyl)-1H-triazol-4-yl]-N-phenyl-... C₂₄H₂₁FN₆S 452.52 Carbothioamide (C=S); triazole; 4-F-phenyl
4-[5-(4-Chlorophenyl)-3-Me-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 4-Cl-phenyl; 3-Me (pyrazole); no CF₃ or MeO
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₁FNO₃S 296.29 4-F; 4-MeO (simplified benzenesulfonamide; no pyrazole)

Key Observations :

  • Trifluoromethyl (CF₃) : Unique to the target compound, this group enhances lipophilicity and metabolic stability compared to simpler substituents (e.g., methyl in ).
  • Methoxyphenyl : The 4-MeO group in the target compound and provides electron-donating effects, influencing binding interactions.
  • Core Heterocycles : The pyrazole in the target compound contrasts with triazoles () or pyrazolo[3,4-d]pyrimidines (), affecting steric and electronic profiles.

Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound logP (Estimated) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 Low (0.01–0.1) High (due to CF₃)
~4.2 Very Low (<0.01) Moderate
~2.8 Moderate (~1.0) Low
~2.0 High (~10) Low

Notes:

  • The trifluoromethyl group in the target compound increases logP, favoring membrane permeability but reducing aqueous solubility.
  • The carbothioamide in may improve metabolic stability compared to sulfonamides.

Preparation Methods

Synthesis of the Pyrazole Core: 5-Chloro-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carbaldehyde

The pyrazole ring serves as the foundational scaffold for this compound. A high-yielding method for synthesizing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 128455-62-9) is described in PubChem records.

Cyclocondensation of Trifluoromethyl-Containing Precursors

The synthesis begins with the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine under controlled conditions (0–5°C, 2 h), yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation of isomers is achieved via fractional distillation under reduced pressure (20–30 mbar), leveraging differences in boiling points.

Bromination and Functionalization

The 4-position of the pyrazole ring is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C (12 h, 85% yield). Subsequent lithiation in a flow reactor with n-butyllithium (–78°C, THF) and quenching with dimethylformamide (DMF) introduces the aldehyde group, yielding the 4-carbaldehyde derivative.

Table 1: Reaction Conditions for Pyrazole Intermediate Synthesis
Step Reagents/Conditions Yield Source
Cyclocondensation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methyl hydrazine, 0–5°C 92%
Bromination NBS, CH₂Cl₂, 0°C, 12 h 85%
Formylation n-BuLi, DMF, –78°C, flow reactor 78%

Synthesis of N-(4-Methoxyphenyl)Benzenesulfonamide

The sulfonamide component is prepared via nucleophilic substitution. While BenchChem’s methods are excluded per user requirements, alternative protocols from patent literature and synthetic chemistry principles are applied.

Sulfonylation of 4-Methoxyaniline

4-Methoxyaniline reacts with benzenesulfonyl chloride in pyridine or triethylamine (Et₃N) at room temperature (24 h, 88% yield). The reaction proceeds via a two-step mechanism:

  • Deprotonation of the aniline nitrogen by the base.
  • Nucleophilic attack on the sulfonyl chloride, releasing HCl.
Table 2: Optimization of Sulfonamide Synthesis
Base Solvent Time (h) Yield
Pyridine CH₂Cl₂ 24 88%
Et₃N THF 18 92%

Coupling of Pyrazole and Sulfonamide Moieties

The final step involves connecting the pyrazole aldehyde to the sulfonamide via reductive amination or nucleophilic substitution.

Reductive Amination Strategy

  • Formation of the Imine : The aldehyde group of the pyrazole reacts with the primary amine of N-(4-methoxyphenyl)benzenesulfonamide in ethanol (reflux, 6 h).
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to a secondary amine (rt, 12 h, 75% yield).

Nucleophilic Substitution Alternative

The pyrazole’s aldehyde is reduced to 4-(hydroxymethyl)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole using NaBH₄ (MeOH, 0°C, 2 h, 90% yield). Subsequent chlorination with thionyl chloride (SOCl₂, reflux, 4 h) yields 4-(chloromethyl)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole , which undergoes nucleophilic displacement with the sulfonamide in DMF/K₂CO₃ (80°C, 24 h, 68% yield).

Table 3: Comparison of Coupling Methods
Method Conditions Yield Purity
Reductive Amination NaBH₃CN, MeOH, rt, 12 h 75% 95%
Nucleophilic Substitution K₂CO₃, DMF, 80°C, 24 h 68% 90%

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization (ethanol/water). Structural confirmation employs:

  • ¹H/¹³C NMR : Characteristic signals for the trifluoromethyl group (δ ~120 ppm in ¹³C), sulfonamide (δ 7.5–8.0 ppm in ¹H), and methoxy group (δ 3.8 ppm).
  • HRMS : Molecular ion peak matching the exact mass (C₁₉H₁₇ClF₃N₃O₃S: 511.06 g/mol).

Challenges and Optimization

  • Regioselectivity in Pyrazole Synthesis : The initial cyclocondensation produces a 1:1 regioisomeric mixture, necessitating careful separation.
  • Stability of the Chloromethyl Intermediate : The chloromethyl derivative is prone to hydrolysis; reactions must exclude moisture.
  • Coupling Efficiency : Reductive amination offers higher yields but requires strict pH control to avoid over-reduction.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended for lithiation and formylation steps to enhance safety and reproducibility. Solvent recovery systems (e.g., distillation for DMF) reduce environmental impact.

Q & A

Q. What are the optimal synthetic routes for N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, and describe analogous syntheses using dichloromethane (CH2Cl2) as a solvent, potassium carbonate (K2CO3) as a base, and dropwise addition of trifluoromethyl-substituted acyl chlorides under argon at 0°C. Key steps include:
  • Reagent Ratios : 1.0 equiv substrate with 2.0 equiv K2CO3 to deprotonate intermediates.
  • Workup : Rotary evaporation for solvent removal and vacuum drying at 70°C for product isolation.
  • Yield Optimization : Rinsing with CH2Cl2 (3×10 mL) improves recovery .

Q. How can the compound’s crystal structure be determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze anisotropic displacement parameters and hydrogen bonding. highlights SHELX’s robustness for small-molecule refinement, even with twinned data. For visualization, ORTEP-III (via WinGX) generates thermal ellipsoid diagrams .

Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ionic strength, co-solvents). Strategies include:
  • Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics.
  • Structural Analogs : Compare activity with derivatives lacking the 4-methoxyphenyl group ().
  • Computational Docking : Tools like AutoDock Vina predict binding modes to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Methodological Answer : To functionalize the pyrazole ring at the 4-position:
  • Directed Metallation : Use LDA (lithium diisopropylamide) at −78°C in THF with a directing group (e.g., sulfonamide).
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids (e.g., 4-chlorophenylboronic acid).
  • Electrophilic Substitution : Trifluoromethylation via Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) .

Q. How to analyze anisotropic displacement parameters in crystallography for this compound?

  • Methodological Answer : Use SHELXL-2018 to refine anisotropic displacement parameters (ADPs). Key steps:
  • Data Collection : High-resolution (<1.0 Å) data reduces ADP errors.
  • Validation : Check ADPs using WinGX’s PARST or PLATON to flag outliers (>4σ in U<sup>eq</sup>).
  • Visualization : ORTEP-III () plots ellipsoids at 50% probability. Example metrics from :
  • Mean C–C bond length : 0.004 Å
  • R factor : 0.056 .

Controversial or Emerging Topics

Q. Why do computational and experimental LogP values diverge, and how to reconcile them?

  • Methodological Answer : Discrepancies arise from implicit solvation models in software (e.g., XlogP vs. ChemAxon). To resolve:
  • Experimental LogP : Measure via shake-flask method (octanol/water partition).
  • QSAR Adjustments : Train models with sulfonamide-specific descriptors (e.g., Hammett σ values for the 4-methoxy group) .

Q. What mechanistic insights explain the compound’s resistance to metabolic degradation?

  • Methodological Answer : The trifluoromethyl group and sulfonamide moiety hinder cytochrome P450 oxidation. Validate via:
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH.
  • LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes.
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylation or dealkylation products .

Research Gaps and Future Directions

  • Crystallographic Data : No SC-XRD data exists for the compound; prioritize structure determination to resolve conformational flexibility.
  • In Vivo Toxicity : Limited data on acute toxicity (LD50); conduct OECD 423 assays in rodent models.
  • Target Selectivity : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.